
N,N-Dimetil-N'-piridin-3-ilmetil-propano-1,3-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine is a chemical compound with the molecular formula C11H19N3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyridine ring and a diamine structure, which contribute to its unique chemical properties .
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, resins, and as a catalyst in various chemical processes
Mecanismo De Acción
- Unfortunately, specific primary targets for N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine are not clearly recognized in the literature . Further research is needed to elucidate its precise molecular targets.
- Without established pathways, we can only speculate. However, pyrrolopyrazine derivatives (to which this compound belongs) have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antioxidant, and kinase inhibitory effects .
Target of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been noted to interact with neuronal acetylcholine receptors, specifically the alpha4/beta2 and alpha 5 subunits . These interactions can modulate the activity of these receptors, potentially affecting neurotransmission and other cellular processes.
Cellular Effects
The effects of N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with neuronal acetylcholine receptors can alter cell signaling pathways, leading to changes in neurotransmitter release and receptor sensitivity . Additionally, it may impact gene expression by binding to specific transcription factors or influencing epigenetic modifications.
Molecular Mechanism
At the molecular level, N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its binding to neuronal acetylcholine receptors can inhibit or enhance receptor activity, affecting neurotransmission . Additionally, it may influence gene expression by interacting with transcription factors or modifying chromatin structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. At high doses, the compound may cause adverse effects, including toxicity and cellular damage.
Metabolic Pathways
N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted from the body.
Transport and Distribution
The transport and distribution of N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can influence its overall activity and potential side effects.
Subcellular Localization
N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine typically involves the reaction of pyridine-3-carboxaldehyde with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process, including the purification of intermediates and the use of high-pressure hydrogenation. The use of Raney-Nickel as a catalyst and the addition of a base in an alcohol solution are common practices to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyridine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Lacks the pyridine ring, making it less versatile in chemical reactions.
N,N-Dimethyl-N’-pyridin-2-ylmethyl-propane-1,3-diamine: Similar structure but with the pyridine ring at a different position, affecting its reactivity and applications
Uniqueness
N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine is unique due to the specific positioning of the pyridine ring, which enhances its ability to participate in a variety of chemical reactions and interact with biological targets. This makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
N',N'-dimethyl-N-(pyridin-3-ylmethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-14(2)8-4-7-13-10-11-5-3-6-12-9-11/h3,5-6,9,13H,4,7-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFERMQFPVPIPKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

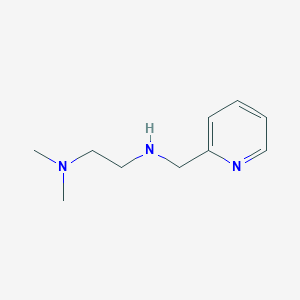
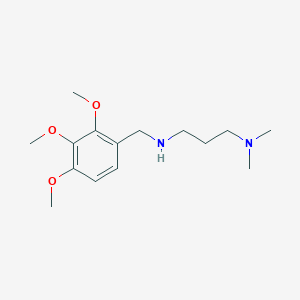

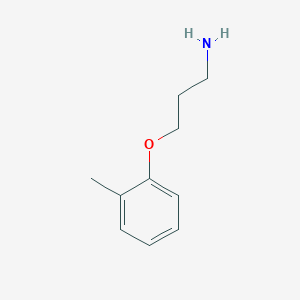
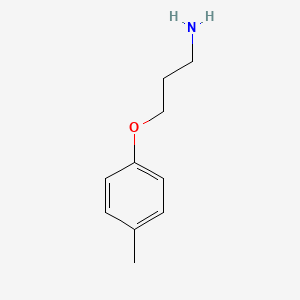
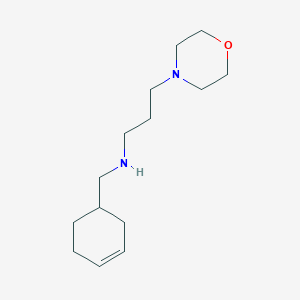
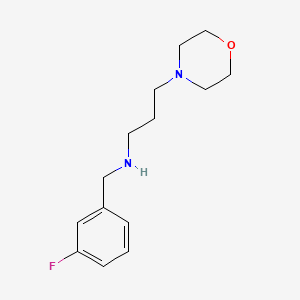
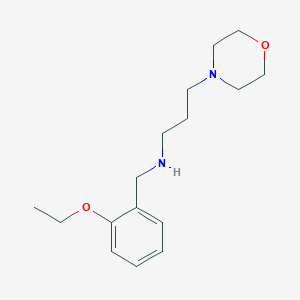




![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)
